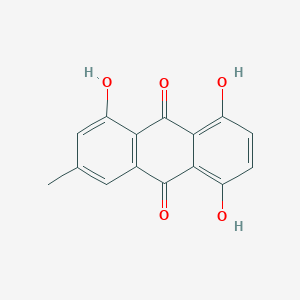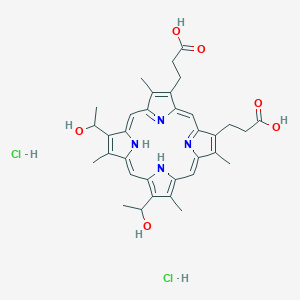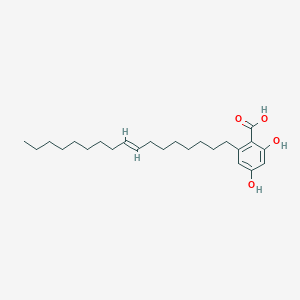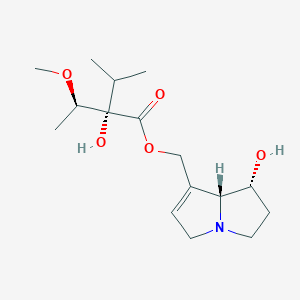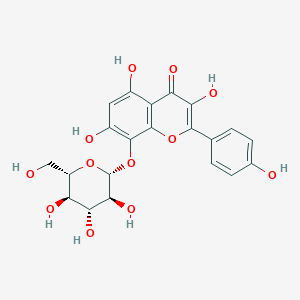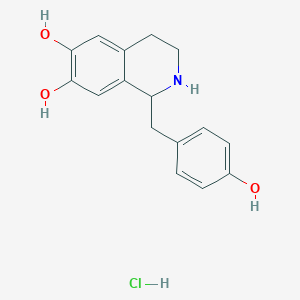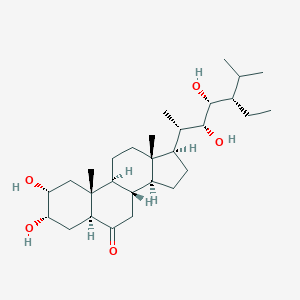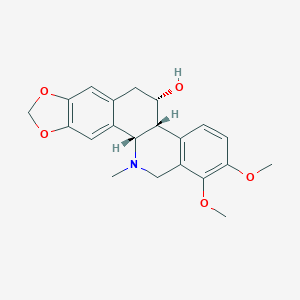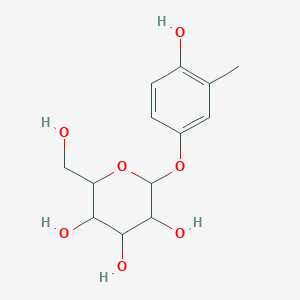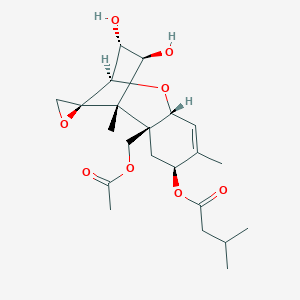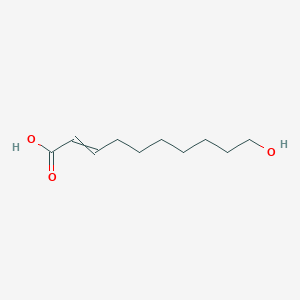
达尔伯金
描述
科学研究应用
达尔伯金在科学研究中有着广泛的应用:
化学: 用作合成其他新黄酮类化合物和香豆素的前体.
生物学: 研究其在植物防御机制和与食草动物的相互作用中的作用.
医学: 研究其潜在的抗糖尿病、抗炎和抗氧化特性.
工业: 用于生产天然染料,以及传统草药中的成分.
作用机制
达尔伯金通过多种分子途径发挥作用:
抗糖尿病活性: 达尔伯金抑制α-淀粉酶活性,减少淀粉分解为葡萄糖.
抗氧化活性: 它清除自由基并上调抗氧化酶,保护细胞免受氧化应激.
抗炎活性: 达尔伯金抑制促炎细胞因子和介质的产生.
生化分析
Biochemical Properties
Dalbergin interacts with various biomolecules, playing a significant role in biochemical reactions. For instance, it has been found to inhibit alpha-amylase activity, which is crucial in the breakdown of large, complex carbohydrates into simple sugars . This interaction suggests that Dalbergin may play a role in managing blood glucose levels, particularly relevant for diabetes treatment .
Cellular Effects
Dalbergin has been observed to have significant effects on various types of cells and cellular processes. In a study on hepatocellular carcinoma (HCC) cells, Dalbergin-loaded nanoparticles exhibited better therapeutic effectiveness against HCC compared to pristine Dalbergin . Furthermore, Dalbergin has been found to promote glucose uptake in cells, which could contribute to its antidiabetic potential .
Molecular Mechanism
At the molecular level, Dalbergin exerts its effects through various mechanisms. For instance, it has been found to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism . This inhibition could lead to reduced breakdown of carbohydrates into simple sugars, thereby helping to manage blood glucose levels.
Dosage Effects in Animal Models
In animal models, the effects of Dalbergin can vary with different dosages. In a study involving Sprague-Dawley rats, Dalbergin was administered at doses of 5 mg/kg and 10 mg/kg for 14 days. The study found that Dalbergin administration led to a reduction in blood glucose levels, body weight, total cholesterol, and other metabolic parameters, indicating its potential antidiabetic effects .
Metabolic Pathways
Dalbergin is involved in various metabolic pathways. Its inhibition of alpha-amylase suggests a role in carbohydrate metabolism
准备方法
合成路线和反应条件: 达尔伯金可以通过多种方法合成。 一种值得注意的方法是二苯甲酮路线,虽然不是最有利的,但它对于制备相关化合物(如异达尔伯金)很方便 . 合成通常涉及使用氢溴酸和无水碳酸钾 .
工业生产方法: 达尔伯金的工业生产并不常见,因为它在黄檀属植物中含量丰富。 从印度黄檀心材中提取是主要方法,然后使用色谱技术进行纯化 .
化学反应分析
反应类型: 达尔伯金经历各种化学反应,包括:
氧化: 达尔伯金可以被氧化生成醌。
还原: 还原反应可以将达尔伯金转化为相应的醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是典型的还原剂。
取代: 像溴和氯这样的试剂用于卤化反应.
主要产物: 这些反应产生的主要产物包括各种取代香豆素和醌.
相似化合物的比较
达尔伯金在新黄酮类化合物中是独特的,因为它具有特定的结构和生物活性。 类似的化合物包括:
达尔尼格林: 存在于巴西黄檀中,以其抗炎特性而闻名.
黑檀素: 从降香黄檀中分离出来,具有抗氧化活性.
异甘草素: 另一种具有显著抗糖尿病潜力的新黄酮类化合物.
属性
IUPAC Name |
6-hydroxy-7-methoxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZELSOYQOIUPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331943 | |
| Record name | Dalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482-83-7 | |
| Record name | Dalbergin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dalbergin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dalbergin?
A1: Dalbergin has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. [, , , , ]
Q2: What spectroscopic data is available for Dalbergin?
A2: Numerous studies have characterized Dalbergin using various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy (IR), 1H-NMR, and 13C-NMR. These analyses provide insights into its structural features, functional groups, and chemical environment. [, , , , , ]
Q3: What is the solubility profile of Dalbergin in different solvents?
A3: Dalbergin exhibits varying solubility in different solvents. Research shows its solubility order in six pure solvents as: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water. []
Q4: How does the solubility of Dalbergin change with temperature?
A4: Studies demonstrate that Dalbergin's solubility in various solvents increases with increasing temperature. []
Q5: Has the stability of Dalbergin been investigated?
A5: While specific stability studies are limited in the provided research, its formulation into nanoparticles using poly(lactic-co-glycolic acid) (PLGA) suggests a degree of stability suitable for drug delivery applications. []
Q6: What biological activities have been reported for Dalbergin?
A6: Dalbergin has shown promising activities in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, anti-allergic, antioxidant, and osteoprotective effects. [, , , , , , ]
Q7: What are the potential therapeutic applications of Dalbergin?
A7: Based on its diverse biological activities, Dalbergin shows potential for treating various conditions, including osteoporosis, cancer (particularly breast cancer), inflammation, and allergies. [, , , , , , ]
Q8: How does Dalbergin exert its anti-cancer effects?
A8: Research suggests that Dalbergin may exert its anti-cancer effects by altering the mRNA levels of apoptosis-related proteins in breast cancer cells. It has also shown interactions with caspase 3 and 9 proteins, indicating its potential to induce apoptosis in hepatocellular carcinoma. [, ]
Q9: What is the mechanism behind Dalbergin's osteoprotective effects?
A9: Although the exact mechanism remains unclear, Dalbergin demonstrated significant osteoprotective effects in an ovariectomized model of osteoporosis. Further research is needed to elucidate the underlying molecular pathways. []
Q10: How does Dalbergin interact with its potential targets?
A10: Molecular docking studies suggest that Dalbergin can bind to specific proteins, including caspase 3 and 9, potentially contributing to its apoptotic effects in cancer cells. []
Q11: Are there any studies on the structure-activity relationship of Dalbergin?
A11: Yes, research has explored the impact of structural modifications on Dalbergin's anti-osteoporotic activity. Modifications to its core structure can influence its potency and efficacy. []
Q12: What strategies are being explored to improve Dalbergin's delivery and bioavailability?
A12: Research has explored encapsulating Dalbergin in galactose-modified PLGA nanoparticles. This strategy aims to enhance its solubility, bioavailability, and targeted delivery to liver cancer cells by utilizing the asialoglycoprotein receptor (ASGPR) present in hepatic cells. []
Q13: What is known about the toxicity and safety profile of Dalbergin?
A13: While the provided research primarily focuses on its beneficial effects, comprehensive toxicity studies are crucial to determine its safety profile, potential adverse effects, and long-term implications.
Q14: What analytical methods are used to characterize and quantify Dalbergin?
A14: Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-Vis spectroscopy, and NMR, are employed to identify, characterize, and quantify Dalbergin in different matrices. [, , , ]
Q15: What is the historical context and milestones in Dalbergin research?
A15: The research on Dalbergin dates back several decades, with early studies focusing on its isolation, structural elucidation, and chemical synthesis. [, , , , ] More recent research has explored its biological activities and therapeutic potential, particularly in the areas of cancer, osteoporosis, and inflammation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


